(3-Iodo-5-nitrophenyl)methanol
Description
(3-Iodo-5-nitrophenyl)methanol (CAS: 219589-42-1) is a nitro-aromatic compound featuring a benzene ring substituted with iodine (at position 3), nitro (at position 5), and a hydroxymethyl group (-CH₂OH) at the para position relative to the iodine. It is commercially available at 98% purity and serves as a key intermediate in organic synthesis, particularly in pharmaceutical and materials science research .
Properties
IUPAC Name |
(3-iodo-5-nitrophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEGCABWCVSZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])I)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodo-5-nitrophenyl)methanol typically involves a multi-step process. One common method starts with (3-amino-5-nitrophenyl)methanol, which undergoes diazotization using hydrogen chloride and sodium nitrite, followed by iodination with potassium iodide . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: (3-Iodo-5-nitrophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: (3-Iodo-5-nitrobenzaldehyde) or (3-Iodo-5-nitrobenzoic acid).
Reduction: (3-Iodo-5-aminophenyl)methanol.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(3-Iodo-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Iodo-5-nitrophenyl)methanol largely depends on its chemical structure and the specific reactions it undergoes. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s interaction with molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes critical differences between (3-Iodo-5-nitrophenyl)methanol and related compounds:
*Inferred based on structural analogs.
Research Findings and Functional Differences
Electronic and Reactivity Profiles
- Substituent Position Effects: The iodine and nitro groups in this compound are meta to each other, creating a strong electron-withdrawing effect that polarizes the aromatic ring.
- Amino-Substituted Analog: The addition of an -NH₂ group in (2-Amino-3-iodo-5-nitrophenyl)methanol introduces electron-donating character, which may increase solubility in polar solvents and shift reactivity toward nucleophilic pathways compared to the parent compound .
Biological Activity
(3-Iodo-5-nitrophenyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
This compound has a chemical formula of CHINO and a molecular weight of 276.03 g/mol. The presence of both iodine and nitro functional groups contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties . Specifically, compounds with nitro groups can undergo bioreduction in microbial systems, leading to the formation of reactive intermediates that exert toxic effects on bacterial cells.
- Mechanism : The nitro group can be reduced to form amines, which can interact with cellular components, disrupting vital processes such as DNA replication and protein synthesis.
Case Study : A study demonstrated that a related compound showed strong bactericidal effects against various strains of Staphylococcus spp., suggesting that similar derivatives may have comparable efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound's structure allows it to interfere with key cellular processes involved in cancer progression.
- Mechanism : The iodine atom in the compound may participate in halogen bonding, influencing interactions with molecular targets involved in cell signaling pathways associated with cancer proliferation.
Research Findings : In vitro assays have shown that certain derivatives inhibit cancer cell lines by inducing apoptosis and disrupting the cell cycle. For instance, compounds derived from this compound have been linked to the inhibition of DNA damage checkpoint pathways, which are crucial for cancer cell survival under genotoxic stress .
Table 1: Biological Activity Summary of this compound Derivatives
| Property | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| Compound | Strong against Staphylococcus spp. | Induces apoptosis in cancer cell lines | Bioreduction of nitro group; halogen bonding |
| Efficacy | High | Moderate to High | Disruption of DNA replication; cell cycle arrest |
The biological activity of this compound is influenced by its chemical structure. The nitro group can be reduced to generate reactive species that interact with nucleophiles within cells, leading to cellular damage. Additionally, the iodine atom can enhance binding interactions with target proteins through halogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
